

Spectroscopic Data for 4-n-Propylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of anticipated spectroscopic data for **4-n-propylthiophenol** (C₉H₁₂S). Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this document presents a combination of data from its isomer, 3-n-propylthiophenol, and related thiophenol derivatives, alongside general principles of spectroscopic analysis. This information is intended to serve as a reference for researchers working with or synthesizing this compound.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-n-propylthiophenol**. The NMR and MS data are based on the reported values for the isomeric 3-n-propylthiophenol and are provided for comparative analysis.[1]

Table 1: Predicted ¹H NMR Data for **4-n-Propylthiophenol**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.2-7.4	Multiplet	4H	Aromatic protons (Ar- H)
~3.4	Singlet	1H	Thiol proton (S-H)
~2.5	Triplet	2H	Methylene protons adjacent to the aromatic ring (Ar-CH ₂ - CH ₂ -CH ₃)
~1.6	Sextet	2H	Methylene protons (- CH ₂ -CH ₂ -CH ₃)
~0.9	Triplet	3H	Methyl protons (-CH ₂ -CH ₃)

Table 2: Predicted ¹³C NMR Data for **4-n-Propylthiophenol**

Chemical Shift (δ) ppm	Assignment
~145	Aromatic Carbon (C-S)
~130	Aromatic Carbons (Ar-C)
~129	Aromatic Carbons (Ar-C)
~126	Aromatic Carbon (ipso-C)
~38	Methylene Carbon (Ar-CH ₂)
~24	Methylene Carbon (-CH ₂ -)
~14	Methyl Carbon (-CH₃)

Table 3: Predicted IR Spectroscopy Data for 4-n-Propylthiophenol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H stretch
~2960, 2930, 2870	Strong	Aliphatic C-H stretch
~2550	Weak	S-H stretch
~1580, 1490, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~830	Strong	para-disubstituted C-H out-of- plane bend

Table 4: Predicted Mass Spectrometry Data for 4-n-Propylthiophenol

m/z	Relative Intensity	Assignment
152	High	[M]+ (Molecular Ion)
123	Medium	[M - C₂H₅] ⁺
109	High	[M - C ₃ H ₇] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are representative methods and may be adapted based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-n-propylthiophenol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[2]

2.2. Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **4-n-propylthiophenol**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded from a solution of the compound in a suitable solvent (e.g., CCl₄).

2.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow for 4-n-Propylthiophenol

Caption: Workflow for the spectroscopic analysis of **4-n-propylthiophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-n-Propylthiophenol | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data for 4-n-Propylthiophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7724607#spectroscopic-data-for-4-n-propylthiophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com